4-[(2-methoxyphenyl)amino]-6-methyl-3-propanoyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methoxyanilino)-6-methyl-3-propionyl-2H-pyran-2-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyran ring fused with an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyanilino)-6-methyl-3-propionyl-2H-pyran-2-one typically involves multiple steps, starting with the preparation of the aniline derivative. One common method involves the nitration of arenes followed by reduction to obtain the aniline derivative . The pyran ring is then introduced through a cyclization reaction, often involving the use of ethyl acetoacetate and appropriate catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by cyclization reactions in high-yield conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyanilino)-6-methyl-3-propionyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of 4-(2-Methoxyanilino)-6-methyl-3-propionyl-2H-pyran-2-one involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Known for their diverse medicinal properties.
Indole Derivatives: Widely studied for their biological activities.
Uniqueness
4-(2-Methoxyanilino)-6-methyl-3-propionyl-2H-pyran-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a pyran ring with an aniline derivative sets it apart from other heterocyclic compounds .
This detailed article provides a comprehensive overview of 4-(2-Methoxyanilino)-6-methyl-3-propionyl-2H-pyran-2-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H17NO4 |
---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
4-(2-methoxyanilino)-6-methyl-3-propanoylpyran-2-one |
InChI |
InChI=1S/C16H17NO4/c1-4-13(18)15-12(9-10(2)21-16(15)19)17-11-7-5-6-8-14(11)20-3/h5-9,17H,4H2,1-3H3 |
InChI Key |
WNQPEIIDBNOBOA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(OC1=O)C)NC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.